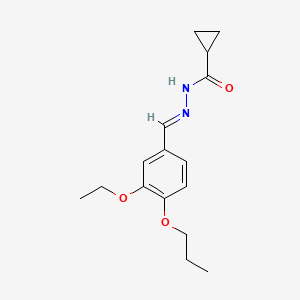
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazide, also known as EPC-Hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes, including DNA replication and protein synthesis. This leads to the induction of apoptosis in cancer cells and the inhibition of growth in weeds.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation. In weeds, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to inhibit the activity of acetolactate synthase, an enzyme that is involved in the biosynthesis of branched-chain amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee. In medicine, further studies are needed to fully understand its mechanism of action and potential use as a treatment for various diseases. In agriculture, further studies are needed to determine its efficacy and safety as a herbicide. In material science, further studies are needed to determine its potential use as a corrosion inhibitor and other applications.
In conclusion, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, stability, and potential applications make it an interesting compound for further study. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee can be synthesized through a simple one-pot reaction between cyclopropanecarbohydrazide and 3-ethoxy-4-propoxybenzaldehyde. The reaction is carried out in the presence of a catalytic amount of acetic acid and refluxed for several hours. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as a treatment for Alzheimer's disease. In agriculture, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have herbicidal activity against various weeds. In material science, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been studied for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-9-21-14-8-5-12(10-15(14)20-4-2)11-17-18-16(19)13-6-7-13/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNUIWBFWJRYEM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
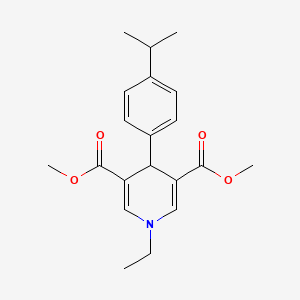
![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)
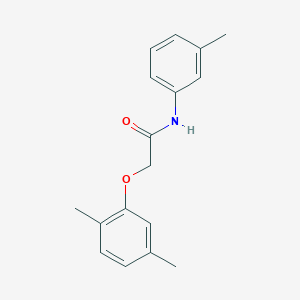
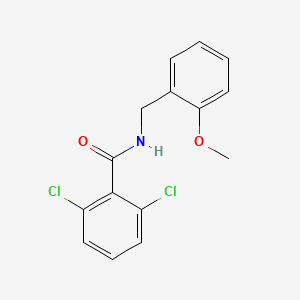
![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)
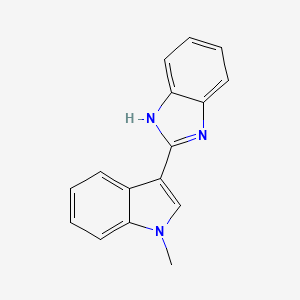
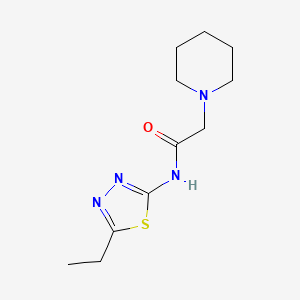
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)